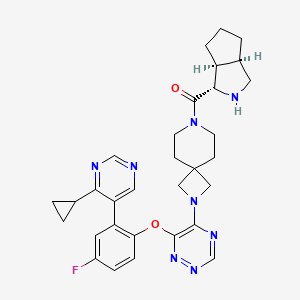
Menin-MLL inhibitor 27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menin-MLL inhibitor 27 is a small molecule designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the development of acute leukemias, particularly those with MLL rearrangements. By disrupting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute leukemias .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Menin-MLL inhibitor 27 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for the menin-MLL interaction site. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as crystallization or chromatography. Additionally, ensuring compliance with regulatory standards for pharmaceutical production is essential .
Analyse Des Réactions Chimiques
Types of Reactions
Menin-MLL inhibitor 27 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines .
Applications De Recherche Scientifique
Menin-MLL inhibitor 27 has a wide range of scientific research applications, including:
Mécanisme D'action
Menin-MLL inhibitor 27 exerts its effects by binding to the menin protein and preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, inhibition of cell proliferation, and induction of differentiation in leukemia cells. The molecular targets involved include the menin protein and the MLL fusion proteins, which are critical for the leukemogenic activity of MLL rearrangements .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several other menin inhibitors have been developed, including:
Revumenib (SNDX-5613): A selective menin inhibitor with demonstrated efficacy in clinical trials for acute leukemias with MLL rearrangements
Ziftomenib (KO-539): Another menin inhibitor showing promise in treating acute leukemias with MLL rearrangements and NPM1 mutations
DS-1594a: A novel menin-MLL1 inhibitor with optimized drug properties for treating hematologic malignancies.
Uniqueness of Menin-MLL Inhibitor 27
This compound is unique in its specific binding affinity and selectivity for the menin-MLL interaction site. This specificity allows for effective disruption of the menin-MLL interaction, leading to potent anti-leukemic activity. Additionally, its optimized pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .
Propriétés
Numéro CAS |
2938995-50-5 |
|---|---|
Formule moléculaire |
C31H35FN8O2 |
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
[(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl]-[2-[6-[2-(4-cyclopropylpyrimidin-5-yl)-4-fluorophenoxy]-1,2,4-triazin-5-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methanone |
InChI |
InChI=1S/C31H35FN8O2/c32-21-6-7-25(23(12-21)24-14-33-17-35-26(24)19-4-5-19)42-29-28(36-18-37-38-29)40-15-31(16-40)8-10-39(11-9-31)30(41)27-22-3-1-2-20(22)13-34-27/h6-7,12,14,17-20,22,27,34H,1-5,8-11,13,15-16H2/t20-,22-,27-/m0/s1 |
Clé InChI |
XDXAYPYOHXUEAM-CLHVYKLBSA-N |
SMILES isomérique |
C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8 |
SMILES canonique |
C1CC2CNC(C2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
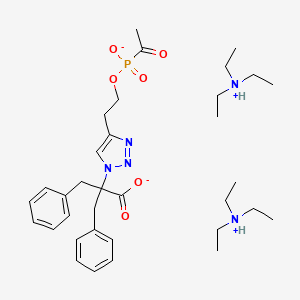

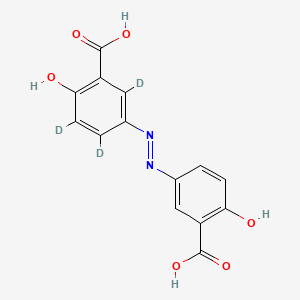
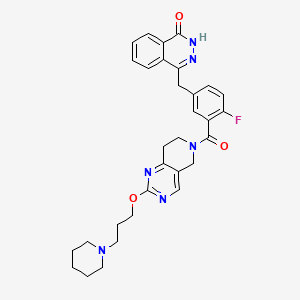
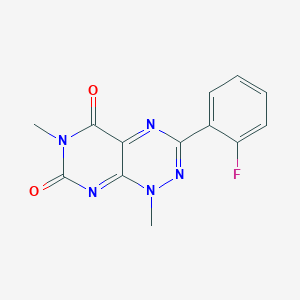
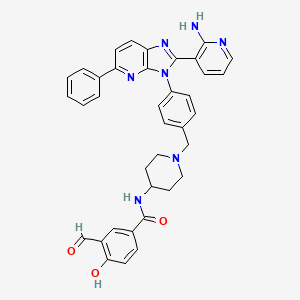
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
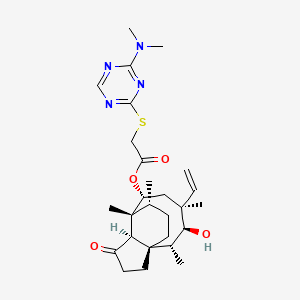
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
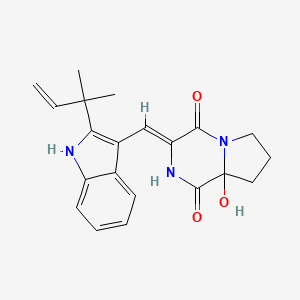
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
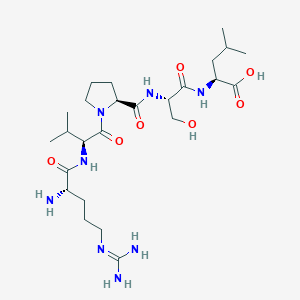
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
